2-Chloro-4-(2,6-difluorophenyl)benzoic acid
Overview
Description
2-Chloro-4-(2,6-difluorophenyl)benzoic acid is an important intermediate in medicinal compounds and pesticides . It is used in the preparation of various chemical compounds .
Molecular Structure Analysis
The molecular formula of 2-Chloro-4-(2,6-difluorophenyl)benzoic acid is C13H7ClF2O2 . The InChI code is 1S/C13H7ClF2O2/c14-9-6-7 (4-5-8 (9)13 (17)18)12-10 (15)2-1-3-11 (12)16/h1-6H, (H,17,18) .Physical And Chemical Properties Analysis
The molecular weight of 2-Chloro-4-(2,6-difluorophenyl)benzoic acid is 268.65 . The compound is a solid . The solubility of the compound in 95% ethanol is 50 mg/mL .Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, this compound serves as a versatile intermediate for the synthesis of various pharmaceutical agents. Its benzoic acid moiety can be functionalized to create prodrugs or active pharmaceutical ingredients (APIs) that exhibit improved pharmacokinetic properties. The presence of fluorine atoms can enhance the metabolic stability and binding affinity of the resulting drugs .
Material Science
Within material science, 2-Chloro-4-(2,6-difluorophenyl)benzoic acid is utilized to develop advanced materials. Its ability to introduce fluorinated phenyl groups into polymers can lead to materials with exceptional chemical resistance, thermal stability, and dielectric properties, which are crucial for high-performance applications .
Organic Synthesis
As an organic synthesis building block, this compound is instrumental in constructing complex molecules. It can undergo various reactions, including Suzuki coupling, to form biaryl structures that are common cores in many organic compounds. The chloro and difluorophenyl groups offer points of reactivity for further functionalization .
Drug Development
In drug development, 2-Chloro-4-(2,6-difluorophenyl)benzoic acid is used to create novel drug candidates. Its structural features are valuable in the design of receptor ligands, enzyme inhibitors, and other therapeutic agents. Researchers leverage its unique chemical properties to explore new treatments for diseases.
Analytical Chemistry
Analytical chemists employ this compound as a standard or reagent in chromatographic methods and spectroscopic analysis. Its distinct UV/Vis absorption and fluorescence properties make it suitable for developing assays and detecting specific analytes in complex mixtures .
Environmental Science
In environmental science, the compound’s role is explored in the degradation of pollutants. Its chemical structure can be part of catalysts or adsorbents that help in breaking down harmful substances in the environment, contributing to cleaner air and water .
Safety and Hazards
properties
IUPAC Name |
2-chloro-4-(2,6-difluorophenyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF2O2/c14-9-6-7(4-5-8(9)13(17)18)12-10(15)2-1-3-11(12)16/h1-6H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDVFCVHUARFIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=CC(=C(C=C2)C(=O)O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70689700 | |
Record name | 3-Chloro-2',6'-difluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70689700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(2,6-difluorophenyl)benzoic acid | |
CAS RN |
1262006-10-9 | |
Record name | 3-Chloro-2',6'-difluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70689700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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